

In-Depth Technical Guide: Solubility and Stability of NHPI-PEG4-C2-Pfp Ester

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Compound of Interest		
Compound Name:	NHPI-PEG4-C2-Pfp ester	
Cat. No.:	B8064974	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **NHPI-PEG4-C2-Pfp ester** is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of its solubility and stability, critical parameters for the successful design and execution of conjugation protocols. The molecule features a pentafluorophenyl (Pfp) ester for amine-reactive conjugation, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility, and an N-Hydroxyphthalimide (NHPI) group. Pfp esters are recognized for their high reactivity towards primary and secondary amines and their enhanced resistance to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters.[3][4][5][6]

Physicochemical Properties

Property	- Value	Source
Molecular Formula	C21H16F5NO7	[7]
Molecular Weight	489.08 g/mol	[7]
Appearance	White or off-white powder/solid	General observation for similar compounds
Storage	-20°C with desiccant	[4][5][6]



Solubility

The solubility of **NHPI-PEG4-C2-Pfp ester** is a crucial factor in preparing stock solutions and performing conjugation reactions. The PEG4 spacer significantly enhances the hydrophilicity of the molecule.[8]

Qualitative Solubility

PEGylated compounds are generally soluble in a range of aqueous and organic solvents.[8][9]

- High Solubility: Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methylene chloride, Chloroform.[5][9]
- Lower Solubility: Toluene, Alcohols (e.g., isopropanol).
- Insoluble: Ether.[9]

For bioconjugation, it is standard practice to dissolve PEG Pfp esters in a minimal amount of an anhydrous organic solvent like DMSO or DMF immediately before adding them to an aqueous reaction mixture containing the target biomolecule.[4][5][6]

Quantitative Solubility Data (Proxy Data)

Specific quantitative solubility data for **NHPI-PEG4-C2-Pfp ester** is not readily available in the public domain. However, data for a structurally similar PEG4-containing NHS ester, N3-PEG4-C2-NHS ester, can be used as a reasonable proxy to guide experimental design.



Solvent System	Solubility (Proxy: N3- PEG4-C2-NHS ester)	Notes
10% DMSO / 90% PBS	20 mg/mL (51.50 mM)	Ultrasonic treatment may be required to achieve dissolution.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL (6.44 mM)	Clear solution.
10% DMSO / 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (6.44 mM)	Clear solution.
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (6.44 mM)	Clear solution.

Data sourced from MedchemExpress for N3-PEG4-C2-NHS ester.[10]

Stability

The stability of the Pfp ester is paramount for ensuring high conjugation efficiency. The primary degradation pathway is hydrolysis, which renders the crosslinker non-reactive. Pfp esters are notably more stable against hydrolysis than their NHS ester counterparts, especially in aqueous environments.[3][4][5][6]

Hydrolytic Stability

The rate of hydrolysis is significantly influenced by pH. While specific half-life data for **NHPI-PEG4-C2-Pfp ester** is not available, the general trend is that stability decreases as the pH increases. The optimal pH range for reactions with primary amines is between 7.2 and 8.5, which provides a balance between amine reactivity and ester stability.[11]

Storage and Handling

NHPI-PEG4-C2-Pfp ester is moisture-sensitive.[4][5] For long-term storage, it should be kept at -20°C in a tightly sealed container with a desiccant.[4][5][6] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[4] [5][6] Stock solutions should be prepared immediately before use and are not recommended for storage.[4][5][6]



Experimental Protocols Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of **NHPI-PEG4-C2-Pfp ester** in a given solvent.

- Preparation: Add a pre-weighed amount of NHPI-PEG4-C2-Pfp ester (e.g., 1 mg) to a clean vial.
- Solvent Addition: Add a small, measured volume of the test solvent (e.g., 50 μL of anhydrous DMSO).
- Dissolution: Vortex the vial for 1-2 minutes. If the solid does not fully dissolve, gentle heating or sonication can be applied.[10]
- Incremental Addition: Continue to add small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.
- Calculation: The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the ester.

Protocol for Assessing Hydrolytic Stability (Half-life Determination)

This protocol is adapted from methods used to assess the stability of other esters and can be used to determine the half-life of **NHPI-PEG4-C2-Pfp ester** at a specific pH.

- Stock Solution Preparation: Prepare a concentrated stock solution of the ester in an anhydrous organic solvent (e.g., 10 mg/mL in DMSO).
- Reaction Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the target pH (e.g., pH 7.4, pH 8.5).
- Initiation of Hydrolysis: Add a small volume of the ester stock solution to the reaction buffer to a final concentration of approximately 1 mM.



- Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately quench the hydrolysis in the aliquot by adding an acidic solution (e.g., 1 M HCl) to lower the pH.
- Analysis: Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact ester. The disappearance of the ester peak over time is monitored.
- Half-life Calculation: The half-life $(t_1/2)$ is determined by plotting the natural logarithm of the ester concentration versus time and fitting the data to a first-order decay model. The half-life can be calculated using the equation: $t_1/2 = 0.693 / k$, where k is the rate constant.

General Protocol for Bioconjugation to a Protein

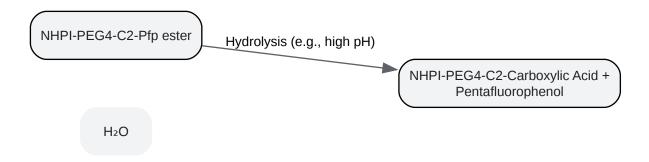
This protocol outlines a general procedure for conjugating **NHPI-PEG4-C2-Pfp ester** to a protein containing primary amines.

- Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[6] The optimal pH is typically between 7.2 and 8.0.[6]
- Ester Preparation: Immediately before use, dissolve the **NHPI-PEG4-C2-Pfp ester** in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[5][6]
- Conjugation Reaction: Add a calculated molar excess of the dissolved ester to the protein solution. The optimal molar ratio should be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[12]
- Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[12] Incubate for 15 minutes at room temperature.[12]
- Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][5][6]



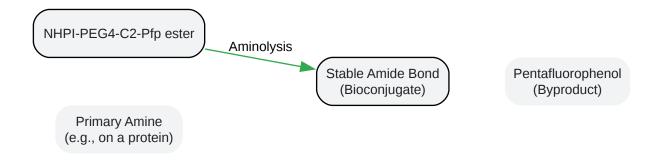
Visualizations Chemical Pathways

The following diagrams illustrate the key chemical reactions involving the **NHPI-PEG4-C2-Pfp** ester.



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Caption: Hydrolysis of NHPI-PEG4-C2-Pfp ester.



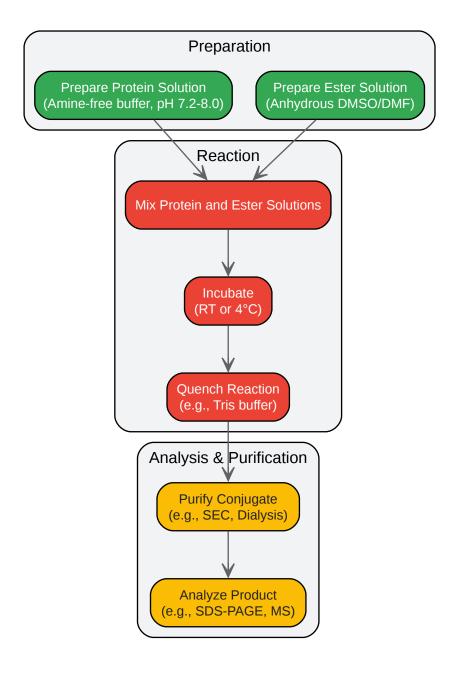
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Caption: Amine-reactive conjugation via aminolysis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a bioconjugation experiment.





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Caption: General bioconjugation workflow.

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